2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine
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Overview
Description
2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine is an organic compound with the molecular formula C14H17NO2 It is a derivative of naphthalene, featuring two methoxy groups and an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine typically involves the reaction of 1,4-dimethoxy-2-naphthaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the ethylamine side chain.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the ethylamine side chain.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Modified ethylamine derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine involves its interaction with various molecular targets and pathways. The compound’s structural features allow it to bind to specific receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with biological systems makes it a subject of interest in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4-Dimethoxy-2-naphthyl)ethanamine
- 2-(1,4-Dimethoxy-5,6,7,8-tetrahydro-2-naphthalenyl)ethanamine
Uniqueness
2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine is unique due to its specific substitution pattern on the naphthalene ring and the presence of an ethylamine side chain. This structural configuration imparts distinct chemical and biological properties, differentiating it from other naphthalene derivatives.
Properties
CAS No. |
207740-21-4 |
---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(1,4-dimethoxynaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C14H17NO2/c1-16-13-9-10(7-8-15)14(17-2)12-6-4-3-5-11(12)13/h3-6,9H,7-8,15H2,1-2H3 |
InChI Key |
VKWQEEWEGKDTDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)CCN |
Origin of Product |
United States |
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